![molecular formula C10H15NO B2928068 Methyl[2-(3-methylphenoxy)ethyl]amine CAS No. 200350-18-1](/img/structure/B2928068.png)

Methyl[2-(3-methylphenoxy)ethyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl[2-(3-methylphenoxy)ethyl]amine” is an organic compound that falls under the category of amines. Amines are derivatives of ammonia, in which one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Synthesis Analysis

The synthesis of amines like “Methyl[2-(3-methylphenoxy)ethyl]amine” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the S N 2 reactions of alkyl halides with ammonia and other amines . The Gabriel synthesis, which involves the alkylation of potassium phthalimide followed by hydrolysis of the N ‑alkyl phthalimide, is also used . Reductive amination of aldehydes or ketones is another common method .Molecular Structure Analysis

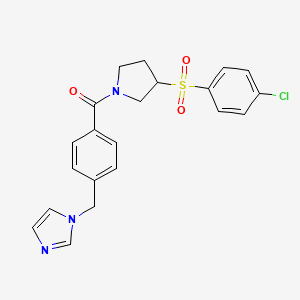

The molecular structure of “Methyl[2-(3-methylphenoxy)ethyl]amine” can be represented by the IUPAC name N-methyl-2-(2-methylphenoxy)ethanamine. The Inchi Code for this compound is 1S/C10H15NO/c1-9-5-3-4-6-10(9)12-8-7-11-2/h3-6,11H,7-8H2,1-2H3 .Chemical Reactions Analysis

The chemical reactions involving amines like “Methyl[2-(3-methylphenoxy)ethyl]amine” are diverse. Amines can undergo reactions such as alkylation, acylation, and sulfonation . They can also participate in oxidation reactions .Physical And Chemical Properties Analysis

Amines are generally high-boiling liquids or solids that are combustible but not extremely flammable at room temperature . The physical and chemical properties of a specific amine like “Methyl[2-(3-methylphenoxy)ethyl]amine” would depend on its specific structure.Scientific Research Applications

Corrosion Inhibition

One significant application of amine derivatives in scientific research is their use as corrosion inhibitors for metals. For instance, a study on the corrosion inhibition performances of four amine derivative compounds on mild steel in HCl medium was conducted. These compounds were synthesized and analyzed using various spectroscopic analyses. Their inhibition efficiency was found to vary with concentration and was influenced by the substitution of different groups on the aromatic ring. Molecular dynamics simulations suggested a strong interaction between the inhibitors and the mild steel surface, highlighting their potential as effective corrosion inhibitors (Boughoues et al., 2020).

Organic Synthesis and Catalysis

Amine derivatives also play a critical role in organic synthesis and catalysis. For example, the phosphine-catalyzed [4 + 2] annulation reaction was used to synthesize highly functionalized tetrahydropyridines from ethyl 2-methyl-2,3-butadienoate and N-tosylimines. This process demonstrates the utility of amine derivatives in facilitating complex chemical transformations with high regioselectivity and excellent yields, contributing to advancements in the synthesis of nitrogen-containing heterocycles (Zhu et al., 2003).

Materials Science and Photostability

The photooxidative behavior of polybenzoxazines, derived from various amines, upon UV radiation exposure, was explored to understand the role of amine derivatives in enhancing material photostability. The study found that the degree of photooxidative degradation varied with the type of amine used, suggesting the importance of selecting appropriate amine derivatives for the development of UV-resistant materials (Macko & Ishida, 2001).

Polymer Science

Amine derivatives have been investigated for their impact on the properties of polymers. Research into polyphenols derived from 4-fluorobenzaldehyde examined how the introduction of an electron-donating methyl group affects various physical properties of the resulting polymers. This work contributes to the understanding of how structural modifications in amine derivatives can influence the thermal stability, optical properties, and conductivity of polymeric materials (Kaya et al., 2012).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical substance and the necessary safety precautions. For example, a similar compound, N-Ethylmethylamine, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a highly flammable liquid and vapor that causes severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions in the study and application of amines like “Methyl[2-(3-methylphenoxy)ethyl]amine” are vast. In medicinal chemistry, there is ongoing research into the synthesis and pharmacological activities of amines and their derivatives as potential therapeutic candidates . This opens up opportunities for the design of new derivatives that could enhance the quality of life .

properties

IUPAC Name |

N-methyl-2-(3-methylphenoxy)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9-4-3-5-10(8-9)12-7-6-11-2/h3-5,8,11H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAUDTDSROSIAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl[2-(3-methylphenoxy)ethyl]amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927985.png)

![N-(1-Cyanocyclohexyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2927986.png)

![2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B2927988.png)

![4-[(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid](/img/structure/B2927991.png)

![3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid](/img/structure/B2927999.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2928001.png)

![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928004.png)

![N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2928005.png)

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2928008.png)